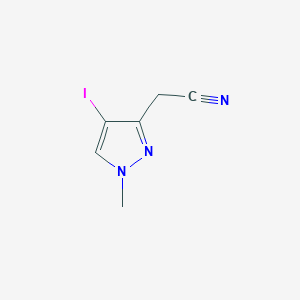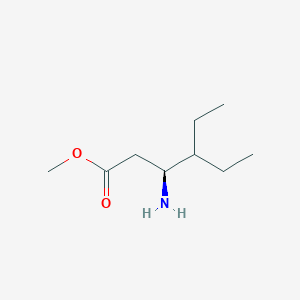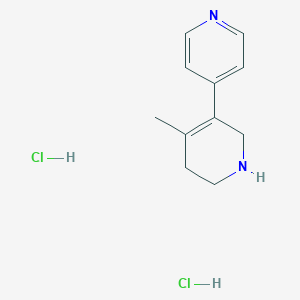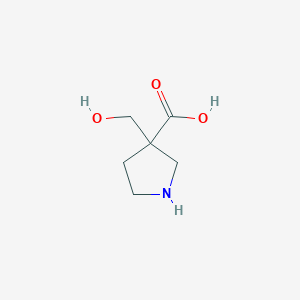![molecular formula C10H17Cl2N5 B13547391 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with an aminobutyl side chain. It is commonly used in various scientific research applications due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42-83%).
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient for similar compounds. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
化学反应分析
Types of Reactions
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA-dependent protein kinase, which plays a crucial role in the repair of radiation-induced DNA double-strand breaks . This inhibition sensitizes tumors to radiation therapy, making it a potential radiosensitizer for cancer treatment.
相似化合物的比较
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its presence in cooked meats and potential carcinogenicity.
Thiazolo[4,5-b]pyridines: Exhibits various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is unique due to its specific structure and the presence of an aminobutyl side chain, which may contribute to its distinct biological activities and chemical properties. Its potential as a kinase inhibitor and radiosensitizer further distinguishes it from other similar compounds.
属性
分子式 |
C10H17Cl2N5 |
|---|---|
分子量 |
278.18 g/mol |
IUPAC 名称 |
2-(4-aminobutyl)-1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C10H15N5.2ClH/c11-6-2-1-3-9-13-7-4-5-8(12)14-10(7)15-9;;/h4-5H,1-3,6,11H2,(H3,12,13,14,15);2*1H |
InChI 键 |
JFTPDYJVFNSHIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCN)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


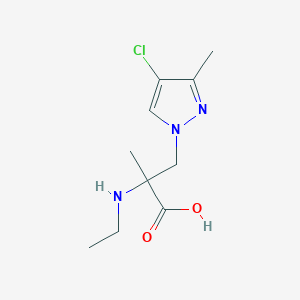
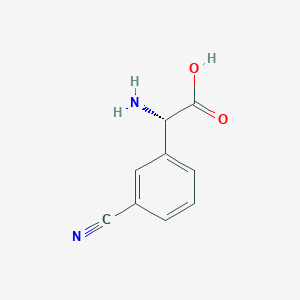
methyl}prop-2-enamide](/img/structure/B13547329.png)

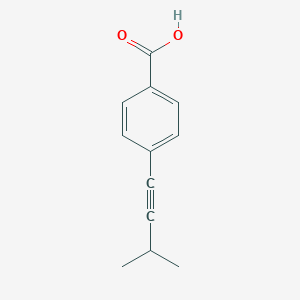
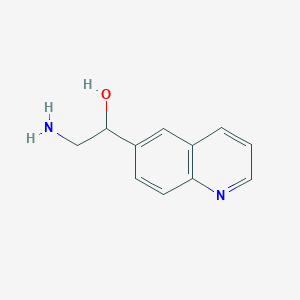
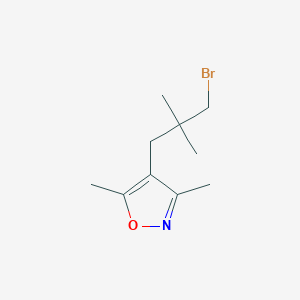

![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
